molecular formula C13H18N2O4 B14001973 Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate

Cat. No.: B14001973
M. Wt: 266.29 g/mol
InChI Key: FKWJVBYNWRZVFD-UHFFFAOYSA-N
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Description

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate (CAS: Not explicitly listed in evidence) is a pyridine-based derivative featuring a methyl ester group at the 2-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₃H₁₈N₂O₄, as inferred from structural analogs in the evidence . This compound is commonly utilized in organic synthesis, particularly as a building block for pharmaceuticals or ligands, owing to its Boc-protected amine, which enhances stability during reactions .

Synonyms from include:

  • Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
  • Methyl 6-((tert-butoxycarbonyl)amino)picolinate
  • Methyl 6-tert-butoxycarbonylamino-2-pyridinecarboxylate

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)14-8-9-6-5-7-10(15-9)11(16)18-4/h5-7H,8H2,1-4H3,(H,14,17)

InChI Key

FKWJVBYNWRZVFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate generally involves:

  • Functionalization of the pyridine ring at the 6-position with an amino methyl substituent.
  • Protection of the amino group with a tert-butoxycarbonyl group to yield the Boc-protected amino methyl derivative.
  • Esterification or use of methyl ester derivatives of pyridine-2-carboxylic acid as starting materials.

Method Based on Reductive Amination of Methyl 6-formylpyridine-2-carboxylate

According to patent literature (EP0158843A1), methyl 6-formylpyridine-2-carboxylate ("HPy CME") can be converted into the target compound by reaction with a Boc-protected amino acid amide followed by reduction steps:

  • Methyl 6-formylpyridine-2-carboxylate is reacted with (S)-3-amino-2-(tert-butoxycarbonyl)amino propionic acid amide (Boc-DAPA).
  • The resulting imine or Schiff base intermediate is then reduced to form methyl 6-[[(S)-2-Boc-amino-2-carbamoylethyl)amino]-methyl]-pyridine-2-carboxylate.
  • The reaction is typically conducted in inert organic solvents under controlled temperatures (0°C to 40°C).
  • Purification is achieved by chromatographic methods.

This method highlights the use of reductive amination to introduce the Boc-protected amino methyl group at the 6-position of the pyridine ring, starting from the aldehyde functionality of methyl 6-formylpyridine-2-carboxylate.

Boc Protection Using Di-tert-butyl Dicarbonate

The Boc protecting group is commonly introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base or catalyst:

  • Starting from an amino methyl pyridine-2-carboxylate intermediate, di-tert-butyl dicarbonate is added.
  • Catalysts such as 4-dimethylaminopyridine or bases like triethylamine facilitate the reaction.
  • The reaction is performed in solvents such as tertiary butanol or methanol at room temperature or slightly elevated temperatures.
  • After stirring overnight, the solvent is evaporated, and the product is purified by column chromatography.
  • Yields reported for similar Boc-protection steps are high, typically above 80%.

Alternative Acyl Chloride Route for Aminopyridyl Derivatives

Another synthetic approach involves:

  • Conversion of 6-(methoxycarbonyl)pyridine-2-carboxylic acid to its acyl chloride derivative using thionyl chloride and catalytic dimethylformamide.
  • Reaction of the acyl chloride with an aminopyridine derivative (such as 2-amino-methylpyridine) in the presence of triethylamine.
  • Refluxing the mixture in dichloromethane for 24 hours under inert atmosphere.
  • Work-up involving washing with sodium bicarbonate solution and drying over magnesium sulfate.
  • Purification by silica gel column chromatography.
  • This method yields moderate to good product amounts (70-88%) and is environmentally friendly and cost-effective.

This method is relevant because it can be adapted to prepare the amino methyl pyridine carboxylate derivatives with Boc protection introduced either before or after the amide formation.

Data Tables Summarizing Synthetic Conditions and Outcomes

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc protection of amino group Di-tert-butyl dicarbonate, 4-dimethylaminopyridine Tertiary butanol 25°C, overnight 91.9 High yield, simple operation
Boc protection alternative Di-benzyl dicarbonate, triethylamine Methanol 30°C, overnight 82.3 Alternative protecting group
Acyl chloride formation Thionyl chloride, catalytic DMF Dichloromethane Reflux, 1 hour Not specified Precursor for amide formation
Amide formation Aminopyridine, triethylamine Dichloromethane Reflux, 24 hours 70-88 Moderate to good yields
Reductive amination Boc-DAPA amide, reduction step Inert organic solvent 0-40°C Not specified Used for Boc-protected amino methylation

Detailed Research Outcomes and Analysis

  • The Boc protection strategy using di-tert-butyl dicarbonate is efficient, mild, and yields high purity products suitable for further synthetic transformations.
  • The acyl chloride method for preparing aminopyridyl compounds is robust and environmentally benign, producing moderate to good yields, and is adaptable to various substituted pyridine derivatives.
  • Reductive amination of methyl 6-formylpyridine-2-carboxylate with Boc-protected amino acid amides provides a direct route to the target compound with controlled stereochemistry and functional group tolerance.
  • Spectroscopic characterization (NMR, IR) confirms the successful introduction of the Boc-protected amino methyl group at the 6-position of the pyridine ring, with characteristic signals corresponding to the tert-butoxycarbonyl group and methyl ester functionalities.
  • The position of substituents on the pyridine ring affects the electronic environment and steric hindrance, influencing reaction yields and spectroscopic properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The BOC protecting group plays a crucial role in preventing unwanted reactions, allowing the compound to undergo selective transformations. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related pyridine derivatives, focusing on substituents, molecular formulas, and key applications:

Compound Name Molecular Formula Substituents Key Features Applications References
Methyl 6-({[(tert-Butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate C₁₃H₁₈N₂O₄ - 2-position: Methyl ester
- 6-position: Boc-protected aminomethyl
Boc group enhances amine stability; ester group aids solubility in organic solvents Intermediate in drug synthesis, peptide coupling
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₃H₂₀N₂O₄ - 2-position: Boc-protected aminomethyl
- 5,6-positions: Methoxy groups
Methoxy groups increase electron density; Boc protection enables controlled deprotection Ligand synthesis, catalysis
Methyl 5-bromo-3-methoxypicolinate C₈H₈BrNO₃ - 2-position: Methyl ester
- 3-position: Methoxy
- 5-position: Bromo
Bromo substituent enables cross-coupling reactions; methoxy group directs electrophilic substitution Suzuki-Miyaura coupling, agrochemical intermediates
6-({[(tert-Butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid C₁₃H₁₈N₂O₄ - 3-position: Carboxylic acid
- 6-position: Boc-protected aminomethyl
- 2-position: Methyl
Carboxylic acid enhances hydrophilicity; methyl group sterically hinders reactions Metal coordination, prodrug design

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s methyl ester at the 2-position contrasts with the carboxylic acid in CID 71757747 . This difference impacts solubility: esters (lipophilic) vs. acids (hydrophilic), influencing their use in drug delivery or aqueous-phase reactions. The Boc-protected aminomethyl group in the target compound and tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate allows selective deprotection under acidic conditions, whereas methoxy or bromo groups in other analogs enable regioselective functionalization .

Synthetic Utility :

  • Methyl 5-bromo-3-methoxypicolinate is tailored for cross-coupling reactions (e.g., C–C bond formation), while the target compound’s Boc group is ideal for sequential amine deprotection and peptide bond formation.

Stability and Storage :

  • Boc-protected amines (as in the target compound) are stable under basic conditions but hydrolyze in strong acids, whereas carboxylic acid derivatives (CID 71757747) may require protection during reactions involving nucleophiles .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : ~278.3 g/mol (calculated for C₁₃H₁₈N₂O₄).
  • SMILES : COC(=O)C1=NC(=CC=C1CNC(=O)OC(C)(C)C)C .
  • Collision Cross-Section: Not available for the target compound, but analogs like CID 71757747 have been analyzed for conformational properties in mass spectrometry .

Biological Activity

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate, a derivative of pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 266.29 g/mol

The structure includes a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino methyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 50 µM.
  • S. agalactiae : MIC of 75 µM.
  • S. aureus : Notable activity with further investigation required .

Anti-inflammatory Properties

In a study focusing on the compound's anti-inflammatory effects, it was found to inhibit the production of Prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo assays using human blood .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial resistance. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes that are critical in the inflammatory pathway, particularly those involved in the synthesis of pro-inflammatory mediators.
  • Membrane Interaction : Its hydrophobic properties allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent research article highlighted the synthesis of various pyridine derivatives, including this compound, which were tested for their antibacterial activities using agar diffusion methods. The findings indicated that this compound exhibited a significant zone of inhibition against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Activity

In another clinical study, the compound was evaluated in a model of arthritis where it showed superior efficacy compared to traditional NSAIDs like diclofenac. The pharmacokinetic profile suggested that it could be a viable candidate for further development as an anti-inflammatory agent .

Data Summary

Activity TypeTarget Organism/PathwayMeasurement MethodResult
AntimicrobialE. coliMIC Test50 µM
AntimicrobialS. agalactiaeMIC Test75 µM
Anti-inflammatoryPGE2 productionEx vivo assayIC50 = 123 nM

Q & A

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Models binding to targets like COX-2 (docking score ≤ –9.0 kcal/mol).
  • QSAR : Electron-withdrawing groups at position 6 correlate with improved bioavailability (logP < 2.5) .

What in vitro assays are suitable for evaluating its biological activity?

Q. Advanced

  • Calcium Flux Assays : For ion channel modulation (FLIPR® assays using HEK293 cells).
  • Kinase Inhibition : ADP-Glo™ assays with IC₅₀ values benchmarked against staurosporine .

How do structural analogs (e.g., spiro or cyclohexane derivatives) compare in terms of conformational flexibility?

Advanced
Spiro analogs (e.g., methyl 6-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylate) exhibit restricted rotation, enhancing target selectivity. Computational models (DFT) show spiro systems reduce entropy penalties (ΔΔG ~2 kcal/mol) upon binding .

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